![molecular formula C161H192N20O40 B10752756 [(19S)-19-[2-[[2-[2-[3-[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate CAS No. 848779-32-8](/img/structure/B10752756.png)

[(19S)-19-[2-[[2-[2-[3-[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Etirinotecano pegol, también conocido por su nombre comercial Onzeald, es un fármaco desarrollado por Nektar Therapeutics para el tratamiento de ciertos tipos de cáncer de mama con metástasis cerebrales . Es un inhibidor de la topoisomerasa I de acción prolongada, lo que significa que interfiere con la acción de las enzimas topoisomerasas que controlan los cambios en la estructura del ADN . Este compuesto es un conjugado polimérico de irinotecano, un inhibidor de la topoisomerasa I que se ha utilizado desde finales de la década de 1990 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El etirinotecano pegol se sintetiza uniendo cuatro unidades de irinotecano a un éter de pentaeritritol central a través de glicina carboximetil y cadenas de polietilenglicol (PEG) . Las condiciones de reacción implican el uso de glicina carboximetil y cadenas de PEG para lograr la conjugación deseada . El compuesto resultante tiene una vida media biológica mucho más larga (38 días) en comparación con el irinotecano .

Métodos de producción industrial: La producción industrial de etirinotecano pegol implica la síntesis a gran escala utilizando los mismos principios que la síntesis de laboratorio. El proceso incluye la conjugación de unidades de irinotecano al éter de pentaeritritol central utilizando glicina carboximetil y cadenas de PEG . El producto final se formula como un dihidrocloruro y con 1.2 unidades de trifluoroacetato .

Análisis De Reacciones Químicas

Tipos de reacciones: El etirinotecano pegol se somete a reacciones de hidrólisis donde el enlace se hidroliza lentamente para liberar irinotecano . Esta hidrólisis es crucial para la liberación sostenida del fármaco activo dentro del tumor .

Reactivos y condiciones comunes: La reacción de hidrólisis generalmente ocurre en condiciones fisiológicas dentro del entorno del tumor . La presencia de agua y el pH específico del microentorno tumoral facilitan la hidrólisis del enlace .

Productos principales formados: El producto principal formado a partir de la hidrólisis del etirinotecano pegol es el irinotecano, que luego ejerce sus efectos farmacológicos al inhibir la topoisomerasa I .

Aplicaciones Científicas De Investigación

El etirinotecano pegol se ha estudiado ampliamente por su actividad antitumoral en varios modelos de cáncer, incluidos los cánceres de pulmón, colorrectal, mama, ovario y gástrico . Ha demostrado retraso en el crecimiento tumoral sostenido y regresión en estos modelos . El compuesto es particularmente notable por su capacidad de proporcionar una exposición prolongada al metabolito activo SN38, lo que resulta en una supresión fuerte y prolongada del crecimiento tumoral .

En entornos clínicos, se ha investigado el etirinotecano pegol por su eficacia en pacientes con cáncer de mama metastásico y metástasis cerebrales . Aunque algunos estudios no mostraron una mejora estadísticamente significativa en la supervivencia general, el compuesto demostró una mejora significativa en la supervivencia para subgrupos específicos de pacientes .

Mecanismo De Acción

El etirinotecano pegol funciona penetrando la vasculatura tumoral permeable y acumulándose en el tumor . El enlace se hidroliza lentamente, liberando irinotecano, que luego inhibe la topoisomerasa I . Esta inhibición evita la relajación del ADN superenrollado, lo que lleva a daño del ADN y, en última instancia, a la muerte celular . La liberación sostenida de irinotecano asegura una exposición prolongada del tumor al fármaco activo, lo que mejora sus efectos antitumorales .

Comparación Con Compuestos Similares

El etirinotecano pegol es único debido a su naturaleza de acción prolongada y la liberación sostenida de irinotecano . Compuestos similares incluyen otros inhibidores de la topoisomerasa I como el irinotecano convencional, el topotecano y las formulaciones liposomales como la doxorrubicina liposomal pegilada (Doxil) y la daunorrubicina liposomal (DaunoXome) . el etirinotecano pegol destaca por su vida media biológica significativamente más larga y la capacidad de proporcionar una exposición tumoral prolongada al metabolito activo SN38 .

Propiedades

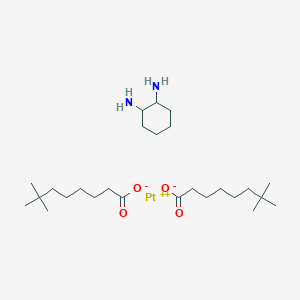

Número CAS |

848779-32-8 |

|---|---|

Fórmula molecular |

C161H192N20O40 |

Peso molecular |

3047.4 g/mol |

Nombre IUPAC |

[(19S)-19-[2-[[2-[2-[3-[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[(19S)-10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C161H192N20O40/c1-9-105-109-69-101(214-153(198)174-53-37-97(38-54-174)170-45-21-17-22-46-170)29-33-125(109)166-141-113(105)81-178-129(141)73-121-117(145(178)190)85-210-149(194)158(121,13-5)218-137(186)77-162-133(182)89-202-61-65-206-93-157(94-207-66-62-203-90-134(183)163-78-138(187)219-159(14-6)122-74-130-142-114(82-179(130)146(191)118(122)86-211-150(159)195)106(10-2)110-70-102(30-34-126(110)167-142)215-154(199)175-55-39-98(40-56-175)171-47-23-18-24-48-171,95-208-67-63-204-91-135(184)164-79-139(188)220-160(15-7)123-75-131-143-115(83-180(131)147(192)119(123)87-212-151(160)196)107(11-3)111-71-103(31-35-127(111)168-143)216-155(200)176-57-41-99(42-58-176)172-49-25-19-26-50-172)96-209-68-64-205-92-136(185)165-80-140(189)221-161(16-8)124-76-132-144-116(84-181(132)148(193)120(124)88-213-152(161)197)108(12-4)112-72-104(32-36-128(112)169-144)217-156(201)177-59-43-100(44-60-177)173-51-27-20-28-52-173/h29-36,69-76,97-100H,9-28,37-68,77-96H2,1-8H3,(H,162,182)(H,163,183)(H,164,184)(H,165,185)/t158-,159-,160-,161-/m0/s1 |

Clave InChI |

SELCJVNOEBVTAC-HLDPIHRNSA-N |

SMILES isomérico |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)CNC(=O)COCCOCC(COCCOCC(=O)NCC(=O)O[C@]5(C6=C(COC5=O)C(=O)N7CC8=C(C9=C(C=CC(=C9)OC(=O)N3CCC(CC3)N3CCCCC3)N=C8C7=C6)CC)CC)(COCCOCC(=O)NCC(=O)O[C@]3(C4=C(COC3=O)C(=O)N3CC5=C(C6=C(C=CC(=C6)OC(=O)N6CCC(CC6)N6CCCCC6)N=C5C3=C4)CC)CC)COCCOCC(=O)NCC(=O)O[C@]3(C4=C(COC3=O)C(=O)N3CC5=C(C6=C(C=CC(=C6)OC(=O)N6CCC(CC6)N6CCCCC6)N=C5C3=C4)CC)CC)C2=NC2=C1C=C(C=C2)OC(=O)N1CCC(CC1)N1CCCCC1 |

SMILES canónico |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CNC(=O)COCCOCC(COCCOCC(=O)NCC(=O)OC5(C6=C(COC5=O)C(=O)N7CC8=C(C9=C(C=CC(=C9)OC(=O)N3CCC(CC3)N3CCCCC3)N=C8C7=C6)CC)CC)(COCCOCC(=O)NCC(=O)OC3(C4=C(COC3=O)C(=O)N3CC5=C(C6=C(C=CC(=C6)OC(=O)N6CCC(CC6)N6CCCCC6)N=C5C3=C4)CC)CC)COCCOCC(=O)NCC(=O)OC3(C4=C(COC3=O)C(=O)N3CC5=C(C6=C(C=CC(=C6)OC(=O)N6CCC(CC6)N6CCCCC6)N=C5C3=C4)CC)CC)C2=NC2=C1C=C(C=C2)OC(=O)N1CCC(CC1)N1CCCCC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride](/img/structure/B10752673.png)

![(3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2E)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752678.png)

![(2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10752686.png)

![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B10752687.png)

![2,2-dimethylpropanoyloxymethyl (6S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10752688.png)

![[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid](/img/structure/B10752690.png)

![4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[1-(dimethylamino)propan-2-yl]benzamide](/img/structure/B10752718.png)

![2,2-dimethylpropanoyloxymethyl 7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10752739.png)

![(8R,10S)-10-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B10752750.png)

![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752764.png)

![N-[(Z)-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide](/img/structure/B10752771.png)

![[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B10752778.png)